[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol is a complex organic compound characterized by the presence of sulfur and naphthalene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol typically involves a multi-step process. One common method includes the reaction of naphthalene derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Analyse Chemischer Reaktionen
Types of Reactions
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Wissenschaftliche Forschungsanwendungen
[Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Wirkmechanismus
The mechanism of action of [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol involves its interaction with specific molecular targets and pathways. This compound can interact with enzymes and proteins, potentially inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to [Sulfanediylbis(methylenenaphthalene-7,2-diyl)]dimethanethiol include:
[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol: A related compound with similar structural features but different functional groups.
Diphenyl sulfide derivatives: Compounds containing sulfur and aromatic rings, often used in similar applications
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with other molecules or materials .
Eigenschaften
CAS-Nummer |
923025-40-5 |
---|---|
Molekularformel |
C24H22S3 |
Molekulargewicht |
406.6 g/mol |
IUPAC-Name |
[7-[[7-(sulfanylmethyl)naphthalen-2-yl]methylsulfanylmethyl]naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C24H22S3/c25-13-17-1-5-21-7-3-19(11-23(21)9-17)15-27-16-20-4-8-22-6-2-18(14-26)10-24(22)12-20/h1-12,25-26H,13-16H2 |
InChI-Schlüssel |
XKFVADGTYRATAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=C2)CSCC3=CC4=C(C=CC(=C4)CS)C=C3)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.